

"CAS number and physical properties of Methyl 1H-pyrazole-3-carboxylate"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 1H-pyrazole-3-carboxylate**

Cat. No.: **B130275**

[Get Quote](#)

An In-depth Technical Guide to Methyl 1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1H-pyrazole-3-carboxylate is a heterocyclic organic compound featuring a pyrazole ring substituted with a methyl carboxylate group. This structure serves as a versatile scaffold in medicinal chemistry and drug discovery, with the pyrazole core being a key pharmacophore in numerous biologically active molecules. Derivatives of pyrazole are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties. This technical guide provides a comprehensive overview of the chemical and physical properties of **Methyl 1H-pyrazole-3-carboxylate**, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological significance.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of **Methyl 1H-pyrazole-3-carboxylate** is essential for its application in research and development. The key identification and physical property data are summarized in the tables below.

Identification Data

Parameter	Value
CAS Number	15366-34-4
Molecular Formula	C ₅ H ₆ N ₂ O ₂
Molecular Weight	126.11 g/mol
IUPAC Name	methyl 1H-pyrazole-3-carboxylate
Synonyms	Methyl pyrazole-3-carboxylate, 1H-Pyrazole-3-carboxylic acid methyl ester

Physical Properties

Property	Value
Physical State	White to off-white solid
Melting Point	137-147 °C
Boiling Point	271.1 °C at 760 mmHg (predicted)
Solubility	Soluble in methanol
Density	1.28 g/cm ³ (predicted)

Experimental Protocols

Synthesis of Methyl 1H-pyrazole-3-carboxylate

A common method for the synthesis of pyrazole derivatives involves the condensation of a β -dicarbonyl compound with hydrazine. The following is a representative protocol adapted from literature for the synthesis of a related pyrazole carboxylate, which can be modified for the target compound.

Materials:

- Dimethyl acetylenedicarboxylate (DMAD)
- Hydrazine hydrate

- Methanol
- Toluene
- Dichloromethane (DCM)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve dimethyl acetylenedicarboxylate (1 equivalent) in a 1:1 mixture of toluene and dichloromethane.
- Slowly add hydrazine hydrate (1 equivalent) to the solution at room temperature.
- Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
- The resulting crude product can be purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield **Methyl 1H-pyrazole-3-carboxylate** as a solid.

Characterization:

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as:

- ^1H NMR Spectroscopy: To confirm the proton environment of the pyrazole ring and the methyl ester group.
- ^{13}C NMR Spectroscopy: To identify the carbon skeleton of the molecule.
- Mass Spectrometry (MS): To determine the molecular weight of the compound.
- High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Analytical Method: Purity Determination by HPLC

The following is a general reverse-phase HPLC method that can be optimized for the routine analysis and quality control of **Methyl 1H-pyrazole-3-carboxylate**.

Chromatographic Conditions:

Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase A	0.1% Phosphoric acid in Water
Mobile Phase B	Acetonitrile
Gradient	0-5 min: 10% B; 5-20 min: 10-80% B; 20-25 min: 80% B; 25.1-30 min: 10% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
Detection	UV at 220 nm

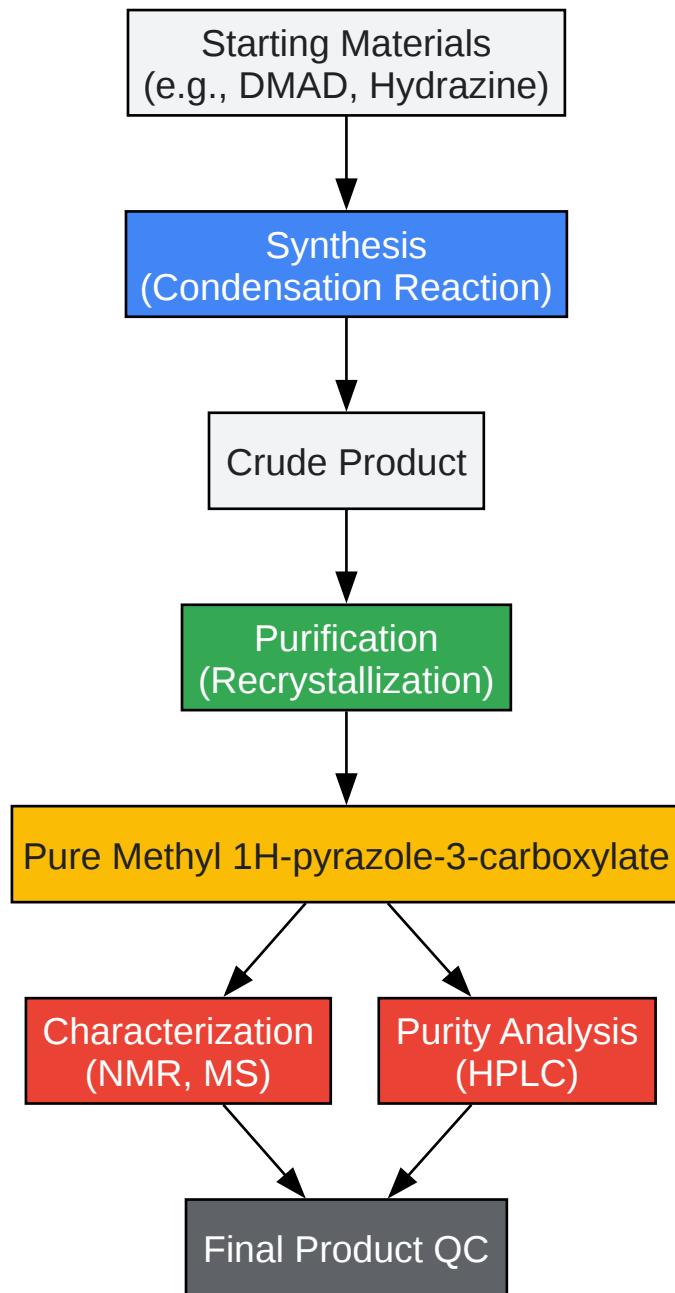
Sample Preparation:

- Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of **Methyl 1H-pyrazole-3-carboxylate** reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
- Sample Solution (0.5 mg/mL): Prepare the sample solution in the same manner as the standard solution.

Biological Significance and Potential Applications

While specific signaling pathways directly modulated by **Methyl 1H-pyrazole-3-carboxylate** are not extensively documented, the broader class of pyrazole-containing compounds is of significant interest in drug discovery. Pyrazole derivatives have been reported to exhibit a variety of biological activities, including acting as inhibitors of enzymes such as carbonic

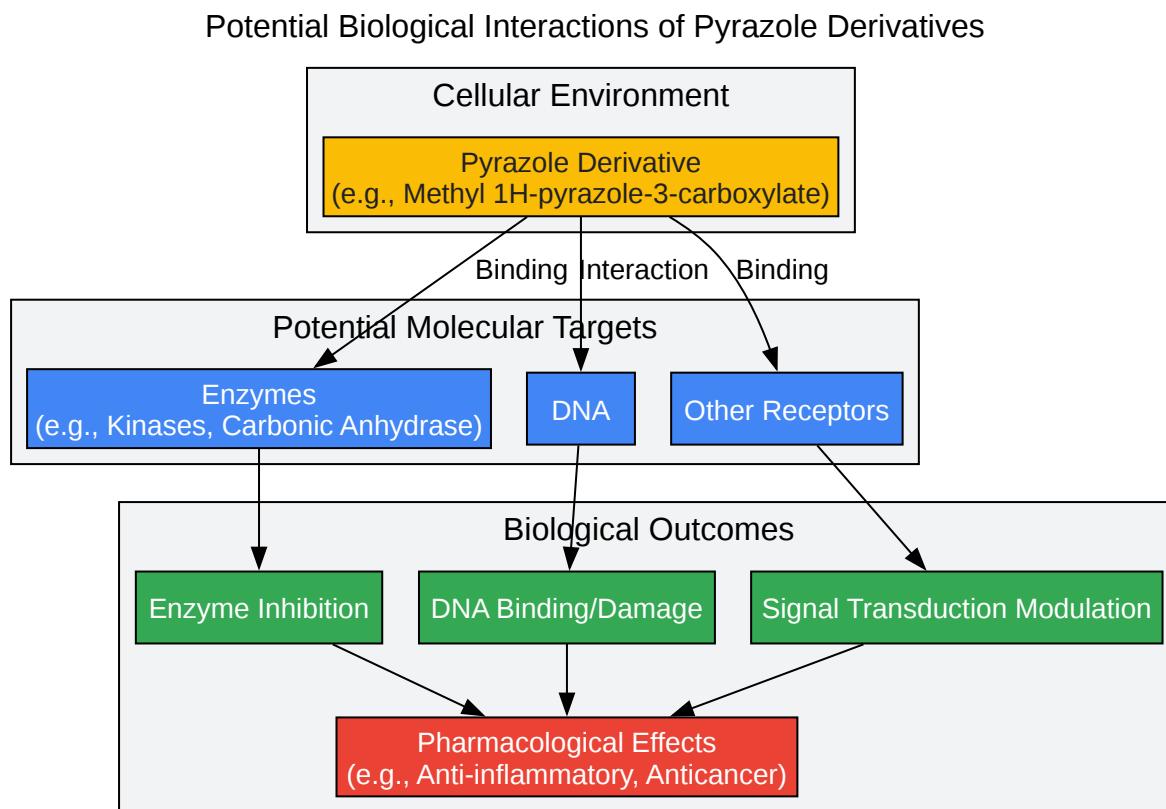
anhydrase and kinases.^[1] Furthermore, some studies on related 1H-pyrazole-3-carboxamide derivatives suggest that their antitumor effects may be mediated through DNA binding.^{[2][3]}


The general mechanism of action for many pyrazole-based drugs involves their ability to bind to the active site of enzymes or interact with other biological macromolecules, thereby modulating their function.

Visualizations

Experimental Workflow: Synthesis and Analysis

The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of **Methyl 1H-pyrazole-3-carboxylate**.


Workflow for Synthesis and Analysis

[Click to download full resolution via product page](#)

Caption: A flowchart of the synthesis and quality control process.

Generalized Biological Interaction of Pyrazole Derivatives

This diagram provides a conceptual overview of how pyrazole derivatives, including **Methyl 1H-pyrazole-3-carboxylate**, may exert their biological effects based on current research trends.

[Click to download full resolution via product page](#)

Caption: A conceptual diagram of pyrazole derivative interactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- To cite this document: BenchChem. ["CAS number and physical properties of Methyl 1H-pyrazole-3-carboxylate"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b130275#cas-number-and-physical-properties-of-methyl-1h-pyrazole-3-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com